molecular formula C11H9N5O2 B581252 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile CAS No. 107842-58-0

5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B581252
M. Wt: 243.226
InChI Key: JDSITPIWVFGILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile (also known as AMNP) is a compound that is used in various scientific research applications. It is a heterocyclic compound, meaning it contains both a carbon and nitrogen atom in its ring structure, and it has a wide range of applications in research due to its unique properties. AMNP is used in biochemical and physiological experiments, as well as in drug synthesis, and it has been used in a variety of research studies.

Scientific Research Applications

Antiviral Applications

5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile and its derivatives have been investigated for antiviral properties. For instance, certain derivatives were tested for their antiviral activity against Herpes Simplex Virus type-1 (HSV-1) (Shamroukh et al., 2007).

Antimicrobial Applications

This compound has also been used in the synthesis of new heterocycles with potential antimicrobial activity. Some synthesized derivatives showed potent antimicrobial properties (El-ziaty et al., 2018).

Structural Analysis and Synthesis

The structural characteristics of derivatives of 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile have been extensively studied. X-ray crystallography has been used to determine the structure of related compounds, providing valuable insights into their molecular geometry (Wang et al., 2005).

Corrosion Inhibition

Research has also explored the use of derivatives as corrosion inhibitors. Studies have shown that these compounds can effectively inhibit corrosion on steel surfaces, making them valuable in industrial applications (Abdel Hameed et al., 2020).

Dye Synthesis

Derivatives of 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile have been used in the synthesis of heterocyclic dyes. The properties of these dyes, such as their absorption characteristics, depend on the substituents on the aromatic rings and the type of heterocyclic rings used (Tao et al., 2019).

properties

IUPAC Name

5-amino-3-methyl-1-(3-nitrophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-7-10(6-12)11(13)15(14-7)8-3-2-4-9(5-8)16(17)18/h2-5H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSITPIWVFGILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674616
Record name 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

107842-58-0
Record name 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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